N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
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Overview
Description
N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a complex organic compound that features a unique structure combining adamantane, tetrahydropyran, and isonicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents.
Tetrahydropyran Ring Formation: The tetrahydropyran ring is synthesized through cyclization reactions.
Coupling with Isonicotinamide: The final step involves coupling the adamantane and tetrahydropyran derivatives with isonicotinamide under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide analogs: Compounds with slight modifications in the adamantane or tetrahydropyran moieties.
Adamantane derivatives: Compounds featuring the adamantane core with different functional groups.
Isonicotinamide derivatives: Compounds with variations in the isonicotinamide structure.
Uniqueness
This compound is unique due to its combination of structural features, which confer specific chemical and biological properties
Biological Activity
N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a compound of interest due to its potential biological activities. This compound combines the structural features of adamantane and isonicotinamide, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with adamantane and isonicotinamide moieties exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound have been explored in several studies.
Anticancer Activity
One of the primary areas of investigation is the anticancer potential of this compound. Studies have shown that derivatives of isonicotinamide can inhibit tumor cell proliferation. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-Ada-Iso | MDA-MB-231 (TNBC) | 12 - 24 | Induces apoptosis via caspase activation |
N-Ada-Iso | MDA-MB-468 (p53 R273H) | 12 - 24 | Inhibits cell cycle progression |
In a study examining the effects on breast cancer cell lines, it was found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism involved the induction of apoptosis as evidenced by increased levels of cleaved caspase 3 and PARP1 in treated cells .
Neuroprotective Effects
The adamantane structure is often associated with neuroprotective properties. Compounds with similar frameworks have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Research suggests that this compound may also exhibit these properties, although more specific studies are required to confirm this.
Case Studies
Several case studies have highlighted the biological effects of related compounds:
- Case Study on MDA-MB-231 Cells : Treatment with N-Ada-Iso resulted in a significant reduction in cell viability after 24 and 72 hours. The IC50 values ranged between 12 to 24 µM, indicating potent activity against this aggressive cancer cell line .
- Neuroprotective Applications : Preliminary findings suggest that compounds similar to N-Ada-Iso can reduce neuronal death in models of neurodegeneration. Specific pathways involved include modulation of glutamate receptors and enhancement of antioxidant defenses.
Properties
IUPAC Name |
N-(1-adamantyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-20(23-21-11-14-7-15(12-21)9-16(8-14)13-21)17-1-4-22-19(10-17)26-18-2-5-25-6-3-18/h1,4,10,14-16,18H,2-3,5-9,11-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXOGCINKEMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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